1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, a triazole ring, and a piperidine ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound likely exhibits tautomeric behavior, which is common in molecules containing 1,2,4-triazole rings .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of multiple functional groups and heterocyclic rings could make it reactive towards various electrophiles and nucleophiles .
Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds related to 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide. These compounds have shown potential against various microorganisms. For instance, Başoğlu et al. (2013) synthesized new azole derivatives, including triazole compounds with piperidine moieties, that displayed activity against tested microorganisms (Başoğlu et al., 2013). Additionally, compounds synthesized by Suresh et al. (2016) exhibited significant antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016).
Antidepressant and Antianxiety Effects
Compounds structurally similar to this compound have been investigated for their potential antidepressant and antianxiety effects. Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant antidepressant and antianxiety activities (Kumar et al., 2017).
Receptor Antagonist Activity
Research on related compounds has also highlighted their potential as receptor antagonists. For example, Watanabe et al. (1993) synthesized 4-(benzo[b]furan-3-yl)piperidines with potent 5-HT2 antagonist activity, indicating their potential in neurological or psychiatric applications (Watanabe, Yoshiwara, & Kanao, 1993).
Neuroinflammation Imaging
Compounds similar to this compound have been utilized in neuroinflammation imaging. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used to image reactive microglia and their role in neuroinflammation (Horti et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing furan and 1,2,4-triazole moieties, have been found to exhibit various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have shown to interact with their targets in a way that inhibits the proliferation of certain cells . For instance, some 1,2,4-triazole hybrids have demonstrated cytotoxic activities against certain cancer cell lines .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some 1,2,4-triazole hybrids have been found to exhibit cytotoxic activities against certain cancer cell lines, suggesting that they may induce apoptosis or cell death .
Action Environment
It is generally accepted that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .
Properties
IUPAC Name |
1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5S/c22-18(28)13-7-9-25(10-8-13)16(12-3-5-14(6-4-12)27(30)31)17-20(29)26-21(33-17)23-19(24-26)15-2-1-11-32-15/h1-6,11,13,16,29H,7-10H2,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUKWZNRCYPMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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